N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide
Overview
Description
N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide is a synthetic organic compound belonging to the adamantane family Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like framework that imparts significant stability and resistance to degradation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide typically involves the functionalization of the adamantane core. One common method includes the reaction of 1-adamantylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to N,N-dimethylation using formaldehyde and formic acid under reductive amination conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural rigidity.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The rigid adamantane core can enhance binding affinity and specificity, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral and antiparkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent with a similar adamantane core.
Uniqueness
N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide stands out due to its specific functional groups, which confer unique chemical reactivity and potential biological activity. Its structural rigidity and stability make it a versatile compound for various applications, distinguishing it from other adamantane derivatives .
Properties
IUPAC Name |
N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-14-4-6-17(7-5-14)19-9-15-8-16(10-19)12-20(11-15,13-19)18(22)21(2)3/h4-7,15-16H,8-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWVHXWWXFHUSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324747 | |
Record name | N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49670399 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312749-18-1 | |
Record name | N,N-dimethyl-3-(4-methylphenyl)adamantane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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